
1,1-Diphenyl-3-(quinolin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,1-Diphenyl-3-(quinolin-3-yl)urea” is a compound that contains a quinoline nucleus, which is a privileged scaffold that appears as an important construction motif for the development of new drugs . The quinoline nucleus is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities .
Synthesis Analysis
Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . It has been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .Aplicaciones Científicas De Investigación
Structural Chemistry and Materials Science
- The structure of compounds similar to "1,1-Diphenyl-3-(quinolin-3-yl)urea" has been extensively studied for their unique molecular geometry and intermolecular interactions. For instance, compounds containing quinoline-urea groups have been analyzed for their crystal structures, showcasing how these molecules stabilize through intramolecular N—H⋯N hydrogen bonds and interpenetrating three-dimensional networks, which could be crucial for designing new materials with specific properties (Pramanik et al., 2011).
Supramolecular Chemistry and Gel Formation
- Quinoline urea derivatives have been synthesized and explored for their gelator behavior in the formation of Ag-complexes. This research highlights the potential of these compounds in developing new supramolecular materials that can form gels with specific solvents, which is significant for applications in drug delivery and materials science (Braga et al., 2013).
Environmental and Sustainable Chemistry
- An environmentally friendly method has been developed for the preparation of quinolin-2-yl substituted ureas in water. This approach emphasizes the significance of green chemistry principles in synthesizing urea derivatives, highlighting the importance of using non-toxic reagents, avoiding organic solvents, and achieving high yields and atom economy (Xie et al., 2019).
Photophysical Characterization and Sensing Applications
- Quinoline-urea compounds have been investigated for their photophysical properties, including fluorescence microscopy studies. These studies provide insights into the molecular interactions and photophysical behaviors of these compounds, which could be pivotal for developing fluorescent sensors or materials with specific optical properties (Braga et al., 2011).
Analytical and Diagnostic Tools
- The ability of certain quinoline-urea derivatives to recognize and distinguish between different chemical species has been explored. For example, the distinction of dicarboxylic acids and their salts by specific receptors can be utilized in analytical chemistry for the separation and identification of chemical compounds (Kalita & Baruah, 2010).
Direcciones Futuras
Quinolines have become important compounds because of their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . In recent years there are greater societal expectations that chemists should produce greener and more sustainable chemical processes . This suggests that future research may focus on developing more environmentally friendly synthesis methods for quinoline derivatives.
Mecanismo De Acción
Target of Action
It’s worth noting that urea derivatives, such as this compound, are often studied for their ability to act as anion receptors . They contribute two relatively strong hydrogen bonding sites, allowing them to form multiple hydrogen binding modes when interacting with anions .
Mode of Action
It’s known that urea derivatives can interact with their targets (often anions) through hydrogen bonding . This interaction can lead to changes in the target, although the specific changes would depend on the nature of the target.
Biochemical Pathways
Quinoline, a component of this compound, is known to be involved in a broad range of biological activities . It’s found in many compounds exhibiting a wide range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Propiedades
IUPAC Name |
1,1-diphenyl-3-quinolin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c26-22(24-18-15-17-9-7-8-14-21(17)23-16-18)25(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-16H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIYDKQTUUDHRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine;hydrochloride](/img/structure/B2967849.png)
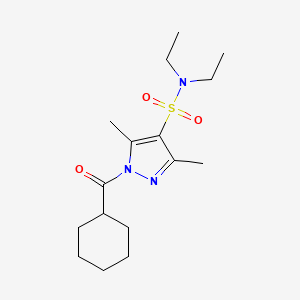

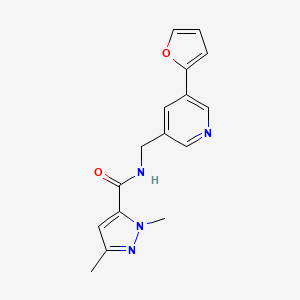
![(Z)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2967854.png)
![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N,5-trimethylbenzenesulfonamide](/img/structure/B2967856.png)
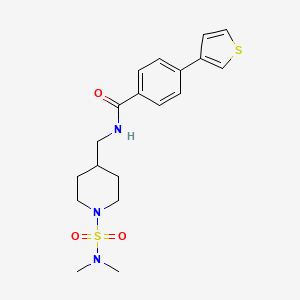
![4-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline](/img/structure/B2967858.png)
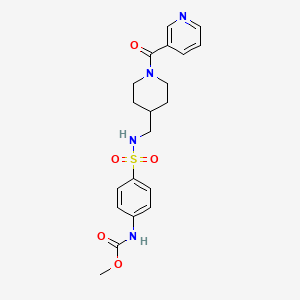
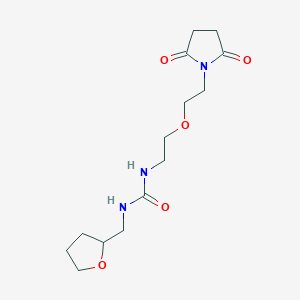

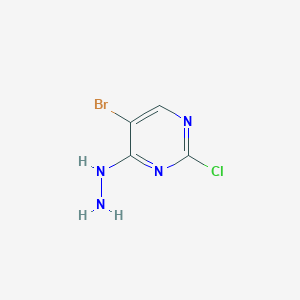
![6-[(4-Fluorophenyl)methyl]-2-[(3-fluorophenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B2967869.png)
